

Application Notes: Dalpiciclib Hydrochloride Xenograft Mouse Model

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Compound of Interest

Compound Name: *Dalpiciclib hydrochloride*

Cat. No.: *B10829879*

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Introduction

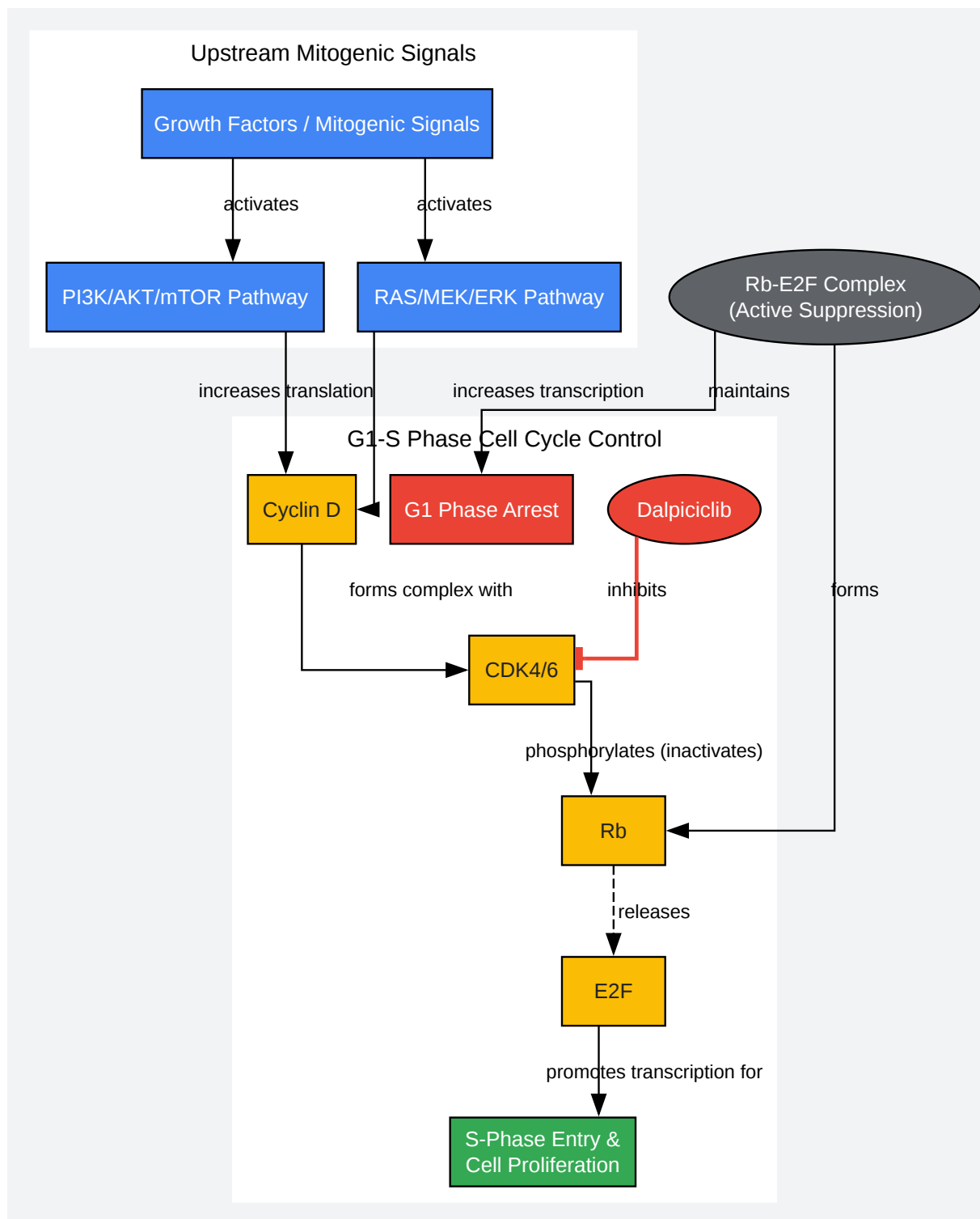
Dalpiciclib hydrochloride (also known as SHR6390) is a potent and selective, orally bioavailable small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are critical regulators of the cell cycle, and their dysregulation is a common feature in many types of cancer.[3][4] Dalpiciclib functions by preventing the phosphorylation of the retinoblastoma (Rb) protein, a key tumor suppressor.[5][6] This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1][3] The result is a G1 cell cycle arrest, which inhibits the proliferation of cancer cells.[2][3]

The use of a xenograft mouse model is a fundamental step in the preclinical evaluation of anticancer agents like dalpiciclib.[7] This in vivo model, which involves implanting human tumor cells or tissues into immunodeficient mice, allows for the assessment of a drug's therapeutic efficacy, pharmacodynamics, and toxicity profile in a living system that mimics aspects of human cancer biology.[7][8] These studies are crucial for determining appropriate dosing regimens and identifying potential biomarkers of response.

Mechanism of Action: The CDK4/6-Rb Pathway

Mitogenic signals in cancer cells stimulate the production of D-type cyclins.[4][6] These cyclins bind to and activate CDK4 and CDK6.[9][10] The active Cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma (Rb) protein.[5][6] Hyperphosphorylated Rb releases the

E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis and progression into the S phase of the cell cycle.[4] Dalpiciclib selectively inhibits CDK4 and CDK6, blocking Rb phosphorylation and causing the cells to arrest in the G1 phase, thereby suppressing tumor growth.[3][5]



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Caption: Dalpiciclib inhibits the CDK4/6-Rb pathway, leading to G1 cell cycle arrest.

Protocol: Dalpiciclib Efficacy in a Human Tumor Xenograft Model

This protocol outlines the necessary steps for evaluating the in vivo antitumor activity of **dalpiciclib hydrochloride** using a subcutaneous xenograft mouse model.

Materials and Reagents

- Cell Line: A human cancer cell line with an intact Rb pathway (e.g., MCF7 breast cancer, OVCAR-3 ovarian cancer).[11]
- Animals: 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NSG mice).[12]
[13]
- Reagents:
 - **Dalpiciclib hydrochloride** powder.
 - Appropriate vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
 - Cell culture medium (e.g., RPMI-1640 or DMEM), fetal bovine serum (FBS), antibiotics.
 - Phosphate-buffered saline (PBS), Trypsin-EDTA.
 - Basement membrane matrix, such as Cultrex BME (optional, to improve tumor take rate).
- Equipment:
 - Laminar flow hood, CO2 incubator, centrifuge.
 - Hemocytometer or automated cell counter.
 - Syringes (26-27 gauge needles), oral gavage needles.
 - Digital calipers, analytical balance.
 - Animal housing facility compliant with institutional guidelines.

Caption: Workflow for a xenograft study evaluating Dalpiciclib's efficacy.

Step 1: Cell Culture and Preparation

- Culture tumor cells under standard conditions (37°C, 5% CO₂) until they reach 70-80% confluency.
- Harvest cells using Trypsin-EDTA, wash with PBS, and centrifuge.[\[14\]](#)
- Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 2-5 x 10⁷ cells/mL.
- Perform a cell viability test (e.g., trypan blue exclusion) to ensure viability is >95%.
- Keep the cell suspension on ice until implantation.

Step 2: Animal Handling and Tumor Implantation

- Allow mice to acclimatize to the facility for at least one week prior to the experiment.
- Anesthetize the mice according to approved institutional protocols.
- Inject 100-200 µL of the cell suspension (containing 2-10 million cells) subcutaneously into the right flank of each mouse.[\[15\]](#)
- Monitor the animals for recovery from anesthesia and for general health.

Step 3: Tumor Growth Monitoring and Randomization

- Once tumors become palpable, begin measuring tumor dimensions 2-3 times per week using digital calipers.[\[13\]](#)
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- When the mean tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[\[13\]](#) Record the initial body weight of each mouse.

Step 4: Drug Formulation and Administration

- Prepare **Dalpiciclib hydrochloride** in the chosen vehicle at the desired concentrations.
- Administer dalpiciclib to the treatment group via oral gavage (PO) once daily.[\[1\]](#)
- Administer an equivalent volume of the vehicle to the control group following the same schedule.

Step 5: Data Collection and Study Endpoints

- Measure tumor volume and body weight for each mouse 2-3 times per week throughout the study.
- Monitor mice daily for any signs of toxicity, such as significant weight loss (>20%), lethargy, or ruffled fur.
- The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a fixed duration of treatment.[\[13\]](#)
- Euthanize mice according to approved institutional guidelines upon reaching the endpoint.

Step 6: Data Analysis

- Calculate the mean tumor volume \pm SEM for each group at each time point.
- Calculate Tumor Growth Inhibition (TGI) using the formula: % TGI = $[1 - (\text{Mean volume of treated group at endpoint} / \text{Mean volume of control group at endpoint})] \times 100$.
- Analyze changes in body weight as an indicator of systemic toxicity.
- At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunohistochemistry for pRb, Ki67).[\[11\]](#)

Data Presentation

The following tables present representative data from a hypothetical dalpiciclib xenograft study to illustrate expected outcomes.

Table 1: Representative Tumor Volume Data Over Time

Study Day	Control Group (Vehicle) Mean Tumor Volume (mm ³) ± SEM	Dalpiciclib HCl (50 mg/kg) Mean Tumor Volume (mm ³) ± SEM
0	152 ± 12	155 ± 14
4	288 ± 25	195 ± 18
8	515 ± 48	240 ± 22
12	805 ± 75	295 ± 31
16	1150 ± 110	360 ± 40
20	1480 ± 145	445 ± 52

Table 2: Summary of Efficacy and General Toxicity at Study Endpoint (Day 20)

Treatment Group	Dose (mg/kg)	Administration Route	Final Mean Tumor Volume (mm ³)	Tumor Growth Inhibition (%)	Mean Body Weight Change (%)
Vehicle Control	0	PO, Daily	1480	N/A	+ 4.5%
Dalpiciclib HCl	50	PO, Daily	445	70%	- 3.2%

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